Product packaging for Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH(Cat. No.:CAS No. 2022956-38-1)

Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH

Cat. No.: B2458708
CAS No.: 2022956-38-1
M. Wt: 611.75
InChI Key: DBFUARUDYABHPR-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Foundational Concepts of Pseudoproline Motifs in Peptide Synthesis

The concept of using pseudoproline motifs to disrupt secondary structures and enhance solubility was pioneered by Mutter and his colleagues. chempep.combachem.com In 1995, they described pseudoprolines as a "solubilizing, structure-disrupting protection technique". chempep.com These artificially created dipeptides are designed to mimic the conformational properties of proline, which naturally induces a "kink" in the peptide backbone, thereby interrupting the formation of ordered secondary structures like β-sheets. chempep.combachem.com

The foundational concept lies in the temporary and reversible introduction of a proline-like ring structure into the peptide chain at serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com This modification effectively breaks up the intermolecular hydrogen bonding that leads to aggregation, improving the solvation of the growing peptide chain and facilitating more efficient coupling reactions. bachem.commerckmillipore.com Initially, the focus was on serine and threonine derivatives, as the resulting oxazolidine (B1195125) rings were more readily cleaved under acidic conditions. bachem.com However, the development of cysteine-derived thiazolidines has expanded the utility of this powerful technique. bachem.commerckmillipore.com

Classification and Structural Characteristics of Pseudoproline Derivatives: Oxazolidine and Thiazolidine (B150603) Rings

Pseudoproline dipeptides are broadly classified based on the amino acid from which they are derived, which in turn determines the nature of the heterocyclic ring formed. chempep.com

Oxazolidine-based Pseudoprolines : These are formed from serine or threonine residues. The hydroxyl group (-OH) of the amino acid side chain reacts with an aldehyde or ketone (commonly acetone (B3395972) or formaldehyde) to form a five-membered oxazolidine ring. chempep.com This ring structure incorporates the side chain and the α-amino group of the Ser or Thr residue. chempep.com

Thiazolidine-based Pseudoprolines : These derivatives are formed from cysteine residues. The thiol group (-SH) of the cysteine side chain reacts with an aldehyde or ketone to create a five-membered thiazolidine ring, which contains a sulfur atom instead of an oxygen atom. chempep.combachem.com

The key structural feature of both oxazolidine and thiazolidine rings is their ability to favor a cis-amide bond conformation with the preceding amino acid residue, in contrast to the more common trans-amide bond. chempep.comacs.org This enforced cis conformation is responsible for inducing the characteristic kink in the peptide backbone, which is the primary mechanism for disrupting secondary structure formation. chempep.comacs.org The substituents on the carbon atom at position 2 of the ring system influence the stability and properties of the pseudoproline. wikipedia.org For instance, the use of acetone results in a dimethyl-substituted ring. bachem.com

Ring SystemParent Amino Acid(s)Heteroatom in RingKey Structural Feature
OxazolidineSerine, ThreonineOxygenFive-membered ring formed from the side-chain hydroxyl group.
ThiazolidineCysteineSulfurFive-membered ring formed from the side-chain thiol group.

Position of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH as a Thiazolidine-Based Pseudoproline Dipeptide Building Block

This compound is a highly specialized chemical entity that serves as a building block in Fmoc-based solid-phase peptide synthesis. chemimpex.com It is a dipeptide composed of lysine (B10760008) (Lys) and a cysteine-derived pseudoproline. Let's break down its nomenclature to understand its structure and function:

Fmoc (9-Fluorenylmethoxycarbonyl) : This is a base-labile protecting group attached to the N-terminus of the lysine. It is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of the next amino acid in the peptide chain. nih.gov

Lys(Boc) : This indicates a lysine residue where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is removed during the final cleavage of the peptide from the resin. chemimpex.com

Cys(Psi(Me,Me)pro) : This is the core of the pseudoproline motif. It denotes a cysteine residue that has been modified to form a 2,2-dimethylthiazolidine-4-carboxylic acid. The "Psi(Me,Me)pro" indicates a pseudoproline (Psi) with two methyl (Me) groups, derived from acetone, at position 2 of the proline-like thiazolidine ring. wikipedia.orgbachem.com

-OH : This signifies the free carboxyl group at the C-terminus of the dipeptide, which is ready to be coupled to the free amino group of the growing peptide chain on the solid support. wikipedia.org

As a thiazolidine-based pseudoproline dipeptide, this compound is strategically employed in peptide sequences to introduce a cysteine residue preceded by a lysine. chemimpex.com Its incorporation serves multiple purposes: it facilitates the synthesis of "difficult" sequences by preventing aggregation, and it provides a protected cysteine residue that, after the final acid cleavage, is revealed for subsequent modifications such as disulfide bond formation. bachem.comacs.org The use of pre-formed dipeptides like this one circumvents the often difficult and low-yielding coupling of an amino acid to the sterically hindered nitrogen of the pseudoproline ring itself. wikipedia.org

Furthermore, cysteine-derived pseudoprolines have demonstrated excellent chiral stability, minimizing the risk of racemization during coupling reactions, a known issue with standard trityl-protected cysteine. merckmillipore.com This makes building blocks like this compound valuable tools for ensuring the chemical and stereochemical integrity of the final peptide product. merckmillipore.com

PropertyValue
Molecular Formula C₃₂H₄₁N₃O₇S
Molecular Weight 611.76 g/mol
CAS Number 2022956-38-1
Appearance White to off-white powder
Purity ≥ 99% (HPLC, TLC)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N3O7S B2458708 Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH CAS No. 2022956-38-1

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O7S/c1-31(2,3)42-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-43-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFUARUDYABHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Elucidation of Fmoc Lys Boc Cys Psi Me,me Pro Oh

Strategies for the Preparation of Cysteine-Derived Pseudoproline Dipeptides

The synthesis of pseudoproline dipeptides, including those derived from cysteine, primarily follows two distinct strategies: the direct insertion of the thiazolidine (B150603) ring into a pre-formed dipeptide or the in situ acylation of a cysteine-derived thiazolidine. chempep.comwikipedia.org The choice of method is critical as it significantly impacts the efficiency and yield of the desired dipeptide building block. wikipedia.org The overarching goal is to prepare a suitably protected dipeptide, such as Fmoc-Xaa-Cys(ΨPro)-OH , which can then be incorporated into a growing peptide chain using standard coupling methods. wikipedia.orgbachem.com

StrategyDescriptionAdvantagesDisadvantages
Direct Insertion The thiazolidine ring is formed after creating the dipeptide (e.g., Xaa-Cys). chempep.com This is typically achieved by reacting the dipeptide with a ketone or aldehyde. chempep.comHigher efficiency, compatibility with automated synthesis, generally the preferred method. chempep.comRequires synthesis of the initial dipeptide.
In Situ Acylation A pre-formed thiazolidine ring (derived from Cys) is acylated with an activated amino acid (e.g., Fmoc-Xaa-F). chempep.comwikipedia.orgConceptually straightforward.Low coupling yields due to steric hindrance and reduced nucleophilicity of the thiazolidine nitrogen. chempep.comwikipedia.org

The direct insertion method is the more prevalent and efficient strategy for preparing pseudoproline dipeptides. chempep.com This approach involves the post-insertion formation of the thiazolidine ring. The synthesis begins with a standard dipeptide containing a C-terminal cysteine. This dipeptide is then reacted with a ketone, such as acetone (B3395972), or an aldehyde to form the five-membered thiazolidine ring structure. chempep.com This method circumvents the difficulties associated with coupling an amino acid to the sterically hindered and poorly nucleophilic nitrogen of a pre-formed thiazolidine ring. wikipedia.org The resulting protected dipeptide is well-suited for direct use in automated solid-phase peptide synthesis, making it a highly practical choice for routine and complex peptide preparations. chempep.com

The in situ acylation approach involves the acylation of a Ser-, Thr-, or Cys-derived oxazolidine (B1195125) or thiazolidine using highly activated amino acid derivatives, such as amino acid fluorides or N-carboxyanhydrides (NCAs). chempep.comwikipedia.org However, this method is generally less common and less efficient for preparing pseudoproline dipeptides. chempep.com The primary drawback is the low nucleophilicity of the nitrogen atom within the thiazolidine ring system, which is also sterically hindered. wikipedia.org These factors lead to poor coupling yields when attempting to attach the subsequent amino acid. wikipedia.orgacs.org Consequently, the pre-formation of dipeptide derivatives via the direct insertion method is strongly preferred to ensure efficient incorporation during peptide synthesis. wikipedia.orgbachem.com Recent advancements in flow peptide chemistry have explored ways to improve the acylation of pseudoprolines, but this often requires significant optimization of reagent excess and reaction conditions. acs.orgacs.org

Specific Synthesis Pathways for Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH

While detailed proprietary synthesis routes are not fully disclosed, the specific synthesis of This compound can be inferred from the general and preferred "direct insertion" methodology. chempep.comacs.org The pathway would logically proceed as follows:

Dipeptide Formation : The initial step is the coupling of Fmoc-Lys(Boc)-OH to unprotected Cysteine to form the dipeptide, Fmoc-Lys(Boc)-Cys-OH.

Thiazolidine Ring Formation : The resulting dipeptide is then reacted with acetone. The thiol group of the cysteine side chain and the α-amino group of the same residue condense with acetone to form the 2,2-dimethylthiazolidine (B104285) ring, also known as a dimethyldithioproline (Psi(Me,Me)pro) moiety. chempep.com This reaction creates the final product, This compound .

Optimization of Reaction Conditions for Pseudoproline Incorporation

The successful incorporation of pseudoproline dipeptides into a growing peptide chain relies on optimizing coupling conditions to ensure high efficiency. These dipeptides are designed to be compatible with standard Fmoc-SPPS protocols, requiring minimal deviation from established procedures. chempep.comiris-biotech.de

Key optimization considerations include:

Coupling Reagents : Standard coupling reagents used in Fmoc SPPS, such as HBTU or DIC/HOBt, are effective for incorporating pseudoproline dipeptides. chempep.com

Reagent Concentration : Using a 5-fold excess of the phosphonium- or aminium-activated pseudoproline dipeptide relative to the resin functional groups is generally sufficient to drive the coupling reaction to completion within approximately one hour. sigmaaldrich.com While lower excesses can be used, it is advisable to monitor the reaction completeness with a qualitative test like the Kaiser test. sigmaaldrich.com

Microwave Assistance : For particularly long or difficult sequences, microwave-assisted coupling can be employed to accelerate reaction times. chempep.com

Positional Strategy : To maximize the structure-disrupting effect, pseudoprolines should ideally be spaced 5-6 residues apart. chempep.comsigmaaldrich.com A minimum separation of two residues between a pseudoproline and another pseudoproline or a standard proline is recommended. chempep.comsigmaaldrich.com It is also beneficial to place the pseudoproline unit just before a known hydrophobic or aggregation-prone region of the sequence. chempep.compeptide.com

Chemical Stability and Reversibility of the Thiazolidine Moiety Under Peptide Synthesis Conditions

The utility of pseudoprolines is predicated on their stability throughout the synthesis and their clean removal during the final cleavage step. The thiazolidine ring derived from cysteine is stable under the standard conditions of Fmoc-SPPS, including the basic conditions used for Fmoc group removal. chempep.combachem.com

The key characteristics of its stability and reversibility are:

Stability during SPPS : The thiazolidine moiety is robust enough to withstand the repeated cycles of coupling and deprotection inherent to Fmoc-based synthesis. chempep.com Peptides containing these units can be prepared on acid-sensitive resins (e.g., 2-chlorotrityl) and cleaved with the pseudoproline still intact, yielding a more soluble peptide fragment for purification or fragment condensation. peptide.com

Reversibility (Cleavage) : The thiazolidine ring is designed to be temporary. iris-biotech.de It is smoothly cleaved during the final deprotection step with trifluoroacetic acid (TFA), which regenerates the native cysteine residue in the final peptide. chempep.comiris-biotech.debachem.com

TFA Lability : There have been differing observations regarding the lability of the cysteine-derived thiazolidine ring to TFA. While early reports suggested it was highly stable and required harsh acid conditions for removal, more recent studies have demonstrated that complete cleavage can be achieved in a timeframe comparable to other common protecting groups (e.g., 1 to 6 hours) using standard TFA cleavage cocktails like TFA/TIS/H₂O (95:2.5:2.5). nih.govacs.org This discrepancy suggests that the stability of the thiazolidine can be influenced by the local peptide sequence. nih.gov Some studies have also shown that the thiazolidine linkage is highly stable at neutral pH but can be hydrolyzed under acidic conditions. nih.govrsc.orgnih.gov

ConditionStability/Reactivity of Thiazolidine MoietyOutcome
Fmoc Deprotection (e.g., Piperidine in DMF) StableThe thiazolidine ring remains intact.
Peptide Coupling (e.g., HBTU, DIC/HOBt) StableThe thiazolidine ring remains intact.
Final Cleavage (TFA-based cocktails) Labile/ReversibleThe thiazolidine ring is cleaved, regenerating the native cysteine residue. chempep.comnih.gov
Neutral pH StableThe thiazolidine linkage persists. nih.govrsc.org
Acidic Aqueous Conditions Potentially Reversible/HydrolyzesCan lead to ring opening. nih.govnih.gov

Mechanistic Insights into the Conformational Influence of Pseudoproline Motifs

Role of Pseudoprolines in Disrupting Peptide Secondary Structure Formation

A primary challenge in solid-phase peptide synthesis (SPPS) is the propensity of growing peptide chains to aggregate, driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets. chempep.comwikipedia.org Pseudoproline dipeptides are specifically designed to counteract this phenomenon.

The introduction of a pseudoproline moiety creates a "kink" in the peptide backbone, sterically hindering the linear arrangement required for β-sheet formation. chempep.comwikipedia.orgpeptide.com This disruption of the regular hydrogen bonding pattern between peptide chains prevents the self-association and aggregation that often plague the synthesis of long or hydrophobic peptides. wikipedia.orgiris-biotech.deacs.org By mitigating aggregation, pseudoprolines ensure that the reactive termini of the peptide chains remain accessible for subsequent coupling reactions, leading to higher yields and purities of the final product. chempep.commerckmillipore.com

The effectiveness of pseudoprolines in preventing aggregation is particularly noteworthy in the synthesis of "difficult sequences," which are prone to low solvation and poor coupling efficiencies. wikipedia.orgacs.org The strategic placement of pseudoproline dipeptides, often at intervals of 5-6 residues, can significantly improve the quality of synthetic peptides. chempep.commerckmillipore.com

The conformational influence of pseudoprolines stems from their proline-like ring structure, which favors the formation of a cis-amide bond with the preceding amino acid residue. chempep.comwikipedia.orgiris-biotech.de This is in contrast to the strong preference for the trans conformation in most other amino acid pairings. The dimethylated thiazolidine (B150603) ring in compounds like Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is a particularly potent inducer of the cis conformation. nih.gov

The enforced cis bond introduces a significant bend or "kink" in the peptide backbone, disrupting the formation of regular secondary structures such as α-helices and β-sheets. wikipedia.orgpeptide.combachem.com This conformational control is not only crucial for preventing aggregation during synthesis but also has implications for the biological activity of the final peptide. For instance, the induction of a cis Tyr-Pro amide bond has been shown to be critical for the bioactive conformation of certain opioid peptides. nih.gov

FeatureConsequence of Pseudoproline Incorporation
Backbone Geometry Induces a "kink" or bend.
Amide Bond Isomerism Strongly favors the cis conformation. chempep.comwikipedia.orgiris-biotech.de
Secondary Structure Disrupts β-sheet and α-helix formation. wikipedia.orgpeptide.combachem.com
Aggregation Mitigates intermolecular self-association. wikipedia.orgiris-biotech.deacs.org

Impact on Peptide Chain Solvation and Solubility in Reaction Media

By disrupting intermolecular aggregation, pseudoproline dipeptides significantly enhance the solvation of the growing peptide chain within the reaction medium. chempep.comwikipedia.orgiris-biotech.de Aggregated peptides are notoriously difficult to solvate, leading to poor accessibility of reagents and incomplete reactions. The kinked conformation induced by pseudoprolines exposes a greater surface area of the peptide backbone to the solvent, thereby improving solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). chempep.com

This enhanced solubility is particularly beneficial for hydrophobic or aggregation-prone sequences, facilitating more efficient coupling and deprotection steps. chempep.com The improved solvation and solubility directly translate to higher yields and purity of the crude peptide product. chempep.combachem.com

Stereoelectronic Effects of the Thiazolidine Ring on Peptide Backbone Geometry

The thiazolidine ring of a cysteine-derived pseudoproline, as in this compound, exerts specific stereoelectronic effects on the peptide backbone. The replacement of the CγH₂ group of proline with a sulfur atom in the thiazolidine ring influences the conformational preferences and the rotational barriers of the peptide bond. nih.gov

Applications of Fmoc Lys Boc Cys Psi Me,me Pro Oh in Solid Phase Peptide Synthesis Spps

Facilitation of "Difficult Sequence" Synthesis in Fmoc-SPPS

The synthesis of "difficult sequences" by SPPS is a significant challenge, often due to the aggregation of the growing peptide chain on the solid support. bachem.com This aggregation can hinder subsequent coupling and deprotection steps, leading to truncated or impure products. merckmillipore.com The incorporation of pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH, is a powerful strategy to mitigate these issues. chempep.comacs.orgnih.govwikipedia.org

The pseudoproline ring, a thiazolidine (B150603) in the case of cysteine-derived pseudoprolines, introduces a "kink" into the peptide backbone. peptide.comactivotec.com This structural disruption prevents the formation of interchain hydrogen bonds that lead to β-sheet formation and aggregation. chempep.comwikipedia.orgpeptide.comactivotec.com By breaking up these secondary structures, the peptide chain remains more solvated and accessible for subsequent chemical reactions. chempep.comacs.orgnih.gov This has proven particularly effective in the synthesis of long peptides, small proteins, and sequences prone to aggregation. wikipedia.orgactivotec.com

The use of pseudoproline dipeptides has been instrumental in the successful synthesis of numerous challenging peptides that were previously inaccessible or difficult to obtain in high purity. chempep.comactivotec.com For instance, they have been crucial in synthesizing amyloidogenic peptides like human amylin (hIAPP) and fragments of membrane proteins. chempep.comresearchgate.net The ability to disrupt aggregation makes this compound a valuable building block for researchers tackling otherwise intractable peptide sequences. wikipedia.org

Enhancement of Coupling Efficiencies and Overall Product Yields

By preventing peptide aggregation, this compound directly contributes to improved coupling efficiencies. chempep.compeptide.com When peptide chains aggregate, the N-terminal amine becomes sterically hindered and less available for the incoming activated amino acid, resulting in incomplete coupling reactions. The structure-disrupting nature of the pseudoproline moiety ensures better solvation of the peptide-resin complex, thereby enhancing the accessibility of the reactive sites. chempep.com

It is important to note that while the pseudoproline moiety itself can present some steric hindrance to the incoming amino acid, the use of pre-formed dipeptides like this compound circumvents this issue. peptide.comactivotec.com The difficult coupling to the pseudoproline nitrogen is performed during the synthesis of the dipeptide building block, not during the solid-phase synthesis itself. activotec.com

Strategic Positioning of Pseudoproline Dipeptides within Target Peptide Sequences

The effectiveness of pseudoproline dipeptides is highly dependent on their placement within the peptide sequence. Strategic positioning is crucial to maximize their structure-disrupting capabilities. General guidelines for their use have been developed based on empirical evidence:

Spacing: To effectively disrupt the formation of secondary structures, it is recommended to space pseudoproline dipeptides approximately 5-6 residues apart. chempep.commerckmillipore.com

Proximity to Proline: A minimum of two amino acid residues should separate a pseudoproline from another pseudoproline or a natural proline residue. chempep.compeptide.com The optimal spacing is also considered to be 5-6 residues. peptide.commerckmillipore.com

Hydrophobic Regions: Placing a pseudoproline immediately before a hydrophobic stretch of amino acids can be particularly beneficial in preventing aggregation and improving solubility. chempep.compeptide.com

The strategic insertion of this compound, following these principles, can transform a difficult synthesis into a manageable one. The native cysteine residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). acs.orgsigmaaldrich.com

Compatibility with Automated Peptide Synthesizers and Protocols

This compound and other pseudoproline dipeptides are designed for seamless integration into standard Fmoc-SPPS protocols and are compatible with automated peptide synthesizers. chempep.comacs.org They can be incorporated using common coupling reagents such as HBTU, DIC/HOBt, and PyBOP®. chempep.com This compatibility allows for the straightforward application of pseudoproline technology in routine peptide synthesis without the need for significant modifications to established procedures.

The use of pseudoproline dipeptides in automated synthesis has been shown to be effective, enabling the production of complex peptides with high purity and yield. nih.gov This ease of use and reproducibility makes them a valuable tool for both academic research and industrial-scale peptide production. chempep.com

Suppression of Undesirable Side Reactions, Including Aspartimide Formation

An important, though sometimes debated, application of pseudoproline dipeptides is the suppression of side reactions, most notably aspartimide formation. chempep.com Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, and can lead to the formation of multiple impurities that are difficult to separate from the desired product. nih.goviris-biotech.de

The introduction of a pseudoproline dipeptide can alter the conformation of the peptide backbone in such a way that it disfavors the cyclization reaction that leads to aspartimide formation. iris-biotech.de By inserting a pseudoproline, the peptide chain is disrupted, potentially preventing the necessary proximity of the backbone amide nitrogen and the aspartyl side-chain carboxyl group. iris-biotech.de While some studies have reported instances where pseudoprolines might catalyze aspartimide formation under specific harsh conditions, their general role is considered to be suppressive. chempep.com

Case Studies of Complex Peptide Synthesis Employing Pseudoproline Strategies

The utility of pseudoproline dipeptides is best illustrated through their successful application in the synthesis of challenging peptides. Numerous case studies have demonstrated the power of this approach:

Human Islet Amyloid Polypeptide (hIAPP): This 37-residue peptide is highly prone to aggregation and is notoriously difficult to synthesize using standard Fmoc-SPPS. The incorporation of pseudoproline dipeptides enabled the successful synthesis of hIAPP and its fragments with high yield and purity, whereas conventional methods yielded only trace amounts of the desired product. chempep.com

RANTES (24-91): The synthesis of this 68-amino acid chemokine, which has a high propensity for aggregation, was facilitated by the use of pseudoproline dipeptides in combination with specialized resins. chempep.com

Caveolin-1 (B1176169) fragment: A 54-amino-acid fragment of caveolin-1 was successfully synthesized by optimizing the positioning of pseudoproline dipeptides, highlighting their crucial role in overcoming "difficult sequences". chempep.com

These examples, among others, validate the effectiveness of incorporating pseudoproline dipeptides like this compound to enable the synthesis of complex and biologically important peptides. chempep.compeptide.comnih.govchemimpex.comsci-hub.se

Advanced Peptide Synthesis Strategies Utilizing Pseudoproline Moieties

Pseudoprolines as Reversible Turn-Inducers in Cyclic Peptide Synthesis

The incorporation of pseudoproline dipeptides, such as those derived from Cysteine, is a key strategy in the synthesis of cyclic peptides. chempep.com These moieties function as reversible turn-inducers, pre-organizing the linear peptide backbone into a conformation that is conducive to ring closure. chempep.compeptide.com The thiazolidine (B150603) ring in a Cys(Psi(Me,Me)pro) unit introduces a "kink" into the peptide chain, mimicking the structure of proline and disrupting the formation of undesirable secondary structures that can hinder cyclization. peptide.comnih.gov This conformational constraint significantly favors the proximity of the peptide termini, a crucial factor for efficient macrocyclization.

Accelerated Cyclization Kinetics and Improved Macrocyclization Yields

A primary advantage of using Cysteine-derived pseudoprolines is the significant acceleration of cyclization reactions and the resulting improvement in yields. peptide.comnih.gov The turn-inducing nature of the pseudoproline moiety reduces the entropic barrier to cyclization, allowing the reaction to proceed more rapidly and with greater efficiency. nih.gov Research has demonstrated that incorporating a Cys(Psi(Me,Me)pro) unit can substantially decrease the time required for complete on-resin macrocyclization compared to linear precursors containing a standard protected Cysteine. nih.govacs.org This acceleration is a direct result of the pre-organized conformation which facilitates the intramolecular ring-closing event. chempep.compeptide.com For example, studies on the synthesis of conotoxin derivatives showed a marked enhancement in on-resin macrocyclization efficiency, with a significant reduction in the necessary coupling time. nih.gov

Table 1: Impact of Cysteine Pseudoproline on Macrocyclization

Feature Standard Cys Peptide Cys(Psi(Me,Me)pro) Peptide Reference
Conformation Flexible, prone to aggregation Pre-organized "turn" structure chempep.compeptide.com
Cyclization Time Longer Significantly reduced nih.govacs.org
Yield Often lower due to side reactions Generally higher peptide.comnih.gov

Design of Traceless Turn-Inducers for Native Cyclic Peptides

The Cys(Psi(Me,Me)pro) moiety serves as a "traceless" turn-inducer. The term "traceless" signifies that the thiazolidine ring, having served its purpose of facilitating cyclization, can be removed during the final deprotection step to yield the native Cysteine residue in the final cyclic peptide. wikipedia.org The thiazolidine ring is cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the original peptide sequence. bachem.comsigmaaldrich.com While early reports suggested that thiazolidine-based pseudoprolines were highly stable and required harsh cleavage conditions, more recent studies have shown that their lability can be comparable to the more commonly used oxazolidine-based pseudoprolines derived from Serine or Threonine, with deprotection times of 1-3 hours being achievable. nih.govacs.org This efficient removal is critical for the synthesis of native cyclic peptides where the temporary conformational control is desired only during the synthetic process. The development of such traceless strategies, including those based on thiazole (B1198619) peptidomimetics or tetrazine-thiol exchange, is an active area of research aimed at producing cyclic peptides without any residual synthetic artifacts. researchgate.netnih.govnih.gov

Contribution to Convergent Peptide Synthesis and Fragment Condensation

Convergent synthesis, where smaller, protected peptide fragments are synthesized and then joined together (condensed), is a powerful strategy for producing large peptides and small proteins. A major challenge in this approach is the poor solubility of protected peptide fragments, which can hinder purification and subsequent coupling reactions. chempep.combachem.com The incorporation of a Cys(Psi(Me,Me)pro) unit into a peptide fragment significantly enhances its solubility. chempep.compeptide.com This is because the pseudoproline-induced kink disrupts the inter-chain hydrogen bonding that leads to aggregation and precipitation. chempep.compeptide.com

Furthermore, peptide fragments with a C-terminal pseudoproline, like those prepared from Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH, offer a crucial advantage in fragment condensation: they significantly minimize the risk of racemization at the C-terminal residue during the coupling step. chempep.comresearchgate.net This protection against epimerization is a well-known feature of C-terminal proline residues, and pseudoprolines effectively mimic this behavior. peptide.compeptide.com This allows for more strenuous coupling conditions, such as elevated temperatures (hot couplings), to be used to drive difficult fragment condensations to completion without compromising the stereochemical integrity of the product. researchgate.net The enhanced solubility and resistance to racemization make pseudoproline-containing fragments highly valuable building blocks in convergent strategies. chempep.combachem.comresearchgate.net

Integration with Chemical Ligation Techniques for Protein Synthesis

Chemical ligation techniques are essential for the synthesis of large proteins by joining unprotected peptide segments. Pseudoproline dipeptides, including the Cysteine-derived variant, are increasingly being integrated into these advanced strategies to overcome sequence-dependent challenges and facilitate efficient protein assembly. thieme-connect.de

Pseudoproline-Mediated Ligation Strategies

The unique reactivity of the Cysteine side chain can be harnessed in specific ligation strategies. One such method involves the reaction between a peptide with a C-terminal aldehyde and another peptide with an N-terminal Cysteine. acs.orgpnas.org This reaction proceeds through the formation of a thiazolidine (pseudoproline) ring at the ligation junction, effectively coupling the two fragments. acs.orgpnas.org This "pseudoproline ligation" leverages the proximity effect, where the initial, reversible formation of the thiazolidine ring brings the reactive termini close together, entropically favoring the subsequent, irreversible intramolecular acyl rearrangement to form a stable amide bond. acs.org This approach has been successfully used to ligate large, unprotected peptide segments of 38 and 61 residues to synthesize active HIV-1 protease analogs in excellent yields. acs.org

Synergistic Approaches Combining Pseudoprolines with Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, involving the reaction of a peptide with an N-terminal Cysteine and another with a C-terminal thioester to form a native peptide bond. wikipedia.org While NCL itself is highly efficient, the synthesis of the required peptide fragments can be hampered by aggregation. thieme-connect.de Here, pseudoprolines play a powerful, synergistic role. By incorporating a Cys(Psi(Me,Me)pro) dipeptide at a location away from the N-terminal Cysteine or C-terminal thioester involved in the ligation, the solubility and handling properties of the peptide fragment are dramatically improved. researchgate.net

The pseudoproline acts as a "solubilizing building block" during the challenging solid-phase synthesis of the fragment. thieme-connect.de Once the fragment is synthesized and purified, it can be used in an NCL reaction. The pseudoproline is then removed during the final global deprotection of the fully assembled protein, revealing the native sequence. wikipedia.org This synergistic approach combines the structure-disrupting benefits of pseudoprolines for fragment synthesis with the powerful and chemoselective bond-forming capabilities of NCL for protein assembly, expanding the range of proteins accessible by total chemical synthesis. wikipedia.orgresearchgate.net

Spectroscopic Characterization of Pseudoproline Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of peptides in solution. nih.gov For pseudoproline-containing peptides, NMR is instrumental in determining the geometry of the peptide backbone and the conformation of the thiazolidine (B150603) ring.

The amide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. The energy barrier for interconversion between these two isomers is significant, leading to slow exchange on the NMR timescale and resulting in two distinct sets of resonances for the cis and trans conformers. nih.govnih.gov The ratio of these conformers can be determined by integrating the corresponding signals in the 1H or 13C NMR spectra. nih.govresearchgate.net

The introduction of a dimethyl-substituted thiazolidine ring, as in Cys(Psi(Me,Me)pro), has a pronounced effect on the cis/trans ratio. acs.org The steric hindrance imposed by the gem-dimethyl group at the C2 position of the thiazolidine ring destabilizes the trans conformer, leading to a higher population of the cis isomer compared to unsubstituted or mono-substituted pseudoprolines. acs.org This "kink" in the peptide backbone, induced by the preference for the cis amide bond, is a key feature of pseudoproline dipeptides and contributes to their ability to disrupt secondary structures like β-sheets. peptide.commerckmillipore.com

Studies on model peptides have shown that the population of the cis conformer is significantly influenced by the substituents on the thiazolidine ring. acs.org For instance, the cis content follows the order (2R)-Cys(ΨCH3,H pro) < (2S)-Cys(ΨH,CH3 pro) < Cys(ΨCH3,CH3 pro), highlighting the steric impact of the methyl groups. acs.org The solvent environment can also influence the cis/trans equilibrium.

Table 1: Representative Cis/Trans Ratios for Pseudoproline-Containing Dipeptides

DipeptideSolventTemperature (K)% Cis% TransReference
Ac-Cys(ΨCH3,CH3 pro)-NHCH3CDCl3298HighLow acs.org
Ac-Gly-ΨPro-NH2CDCl32746139 researchgate.net
Ac-Ala-ΨPro-NH2CDCl3274LowHigh researchgate.net
Ac-Val-ΨPro-NH2CDCl3274LowHigh researchgate.net

Note: Specific quantitative data for Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH was not available in the searched literature. The table provides representative data for similar pseudoproline-containing peptides to illustrate the trends.

The conformation of a peptide backbone is defined by a set of dihedral angles: phi (φ), psi (ψ), and omega (ω). nih.govmdpi.com The ω angle, which describes the rotation around the peptide bond, is typically restricted to ~180° (trans) or ~0° (cis). nih.gov As discussed, the presence of a pseudoproline favors a cis ω angle.

The φ and ψ angles, which describe rotations around the N-Cα and Cα-C bonds, respectively, determine the secondary structure of the peptide. mdanalysis.org The incorporation of a pseudoproline residue restricts the conformational freedom of the preceding amino acid, influencing its φ and ψ angles. The thiazolidine ring's structure limits the possible values for the φ angle of the Cys(Psi(Me,Me)pro) residue itself.

NMR techniques, such as the measurement of three-bond J-couplings (e.g., ³JHNHα) and Nuclear Overhauser Effect (NOE) experiments, are used to determine these dihedral angles. nih.gov For example, NOE correlations between the α-proton of the preceding residue (Lys in this case) and the protons of the thiazolidine ring can provide distance constraints that help define the backbone conformation. While specific φ and ψ angles for this compound are not detailed in the provided search results, the general principle is that the pseudoproline moiety induces a more defined and restricted conformation compared to a linear peptide sequence.

The five-membered thiazolidine ring of the Cys(Psi(Me,Me)pro) residue is not planar and exists in a puckered conformation. nih.gov The two primary puckering modes are "up" (Cγ-exo) and "down" (Cγ-endo). The specific pucker of the ring is influenced by the cis/trans state of the preceding amide bond and the nature of the substituents on the ring. acs.org

NMR spectroscopy, by analyzing chemical shifts and coupling constants of the ring protons, can provide insights into the preferred puckering conformation. rsc.org For thiazolidine dipeptides, theoretical calculations and experimental data suggest that the up-puckered structure is often prevalent for the trans conformers. acs.org The puckering transitions between different conformations have energy barriers that can be computationally modeled and are generally lower than those for proline dipeptides. nih.gov

X-ray Crystallography Studies of Pseudoproline-Incorporated Peptides

X-ray crystallography provides high-resolution structural information of molecules in the solid state. nih.govnih.gov For peptides, this technique can definitively determine the backbone conformation, including the cis/trans isomerization of the proline or pseudoproline amide bond, dihedral angles, and the puckering of the thiazolidine ring. iisc.ac.in

While a crystal structure for the specific compound this compound is not publicly available, crystallographic studies of other pseudoproline-containing peptides have confirmed the conformational features observed in solution by NMR. These studies provide a static picture of the molecule, which complements the dynamic information obtained from NMR. The data from X-ray crystallography is invaluable for validating the force fields used in molecular dynamics simulations of these peptides.

Monitoring Pseudoproline Deprotection and Product Purity via Spectroscopic Techniques

The pseudoproline moiety is a temporary protecting group that is removed during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS), typically using a strong acid like trifluoroacetic acid (TFA), to regenerate the native cysteine residue. chempep.com Spectroscopic methods are essential for monitoring the efficiency of this deprotection and for assessing the purity of the final peptide product.

NMR Spectroscopy: 1H and 13C NMR can be used to monitor the deprotection process. The disappearance of the characteristic signals of the thiazolidine ring protons and the appearance of the cysteine thiol proton signal would indicate successful deprotection. Furthermore, NMR is a powerful tool for identifying and quantifying impurities, even those that are not easily detected by other methods. nih.gov

Mass Spectrometry (MS): Mass spectrometry is routinely used to verify the molecular weight of the synthesized peptide. During the synthesis and after cleavage, MS can confirm the successful incorporation of the pseudoproline dipeptide and its subsequent removal. It is also a primary tool for detecting deletion sequences or other byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides and assessing their purity. creative-proteomics.com A pure peptide should ideally show a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks can indicate impurities, such as incompletely deprotected peptide (still containing the pseudoproline), diastereomers, or other side-products. chromatographyonline.comnih.gov The development of robust HPLC methods is crucial for ensuring the quality of the final peptide.

Table 2: Spectroscopic Techniques for Monitoring Deprotection and Purity

TechniqueApplicationInformation Obtained
NMR Deprotection Monitoring, Purity AnalysisConfirmation of thiazolidine ring opening, identification and quantification of impurities. nih.gov
MS Product Verification, Impurity DetectionConfirmation of correct molecular weight, detection of byproducts. researchgate.net
HPLC Purification, Purity AssessmentSeparation of the target peptide from impurities, quantification of purity. creative-proteomics.com

Computational and Theoretical Investigations of Pseudoproline Based Systems

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful means to explore the dynamic conformational landscape of peptides containing pseudoproline residues. nih.govresearchgate.net These simulations model the movement of atoms over time, offering insights into the flexibility, preferred conformations, and transitional states of the peptide backbone. nih.govmdpi.com

For peptides incorporating a thiazolidine-based pseudoproline, like the Cys(Ψ(Me,Me)pro) moiety, MD simulations can elucidate the puckering of the thiazolidine (B150603) ring and the distribution of cis and trans isomers of the preceding peptide bond. The introduction of the pseudoproline ring restricts the available conformational space, favoring a "kinked" structure that disrupts the formation of regular secondary structures like β-sheets. chempep.compeptide.compeptide.com This disruption is a key factor in preventing peptide aggregation during synthesis. chempep.compeptide.commerckmillipore.com

Research on model thiazolidine dipeptides (Ac-Thz-NHMe) has shown that the conformational preferences are influenced by the solvent environment. nih.gov As solvent polarity increases, conformations with intramolecular hydrogen bonds become less populated, while more extended, polyproline II (PPII)-like conformations become more favorable. nih.gov

Table 1: Solvent-Dependent Conformational Populations of a Model Thiazolidine Dipeptide (Ac-Thz-NHMe) from Computational Studies

Conformation TypeDescriptionPopulation in Gas Phase (%)Population in Water (%)
tCu trans amide bond, up-puckered ringDominantDecreased
tCd trans amide bond, down-puckered ringMinor-
tFu trans amide bond, extended PPII-likeMinorIncreased
cAd cis amide bond, down-puckered ringDominant cis formIncreased

Data adapted from conformational studies on Ac-Thz-NHMe, a model for the Cys(Ψ(Me,Me)pro) moiety. nih.govacs.org The table illustrates the general trends observed in molecular dynamics and theoretical calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. figshare.comresearchgate.net For pseudoproline-containing peptides, DFT calculations can provide valuable data on the relative energies of different conformations, the energy barriers of isomerization, and the distribution of electron density within the molecule.

Studies on model thiazolidine dipeptides have utilized DFT to calculate the potential energy surfaces (PES) and determine the most stable conformations in both the gas phase and in solution. nih.govacs.org These calculations have revealed that for the trans-thiazolidine dipeptide, a conformation with an up-puckered ring is generally preferred. acs.org Furthermore, DFT calculations can elucidate the energy barriers for the cis-trans isomerization around the peptide bond preceding the pseudoproline residue. The calculated rotational barriers for thiazolidine dipeptides are generally consistent with experimental observations. nih.gov

Table 2: Calculated Relative Energies and Rotational Barriers for a Model Thiazolidine Dipeptide (Ac-Thz-NHMe)

ParameterValue (kcal/mol) in Gas PhaseValue (kcal/mol) in Water
Relative Energy (tCu vs. tCd) 0.6Variable
Relative Energy (cis vs. trans) ~2.0-3.0~1.0-1.5
Rotational Barrier (trans to cis) ~18-20~16-18

Data adapted from DFT calculations on Ac-Thz-NHMe. nih.govacs.org These values represent the energetic landscape governing the conformational behavior of the thiazolidine pseudoproline system.

Computational Modeling of Pseudoproline Effects on Peptide Folding Pathways and Aggregation Propensity

A primary application of incorporating pseudoproline dipeptides like Fmoc-Lys(Boc)-Cys(Ψ(Me,Me)pro)-OH is to mitigate peptide aggregation. nih.govacs.org Computational models are instrumental in predicting and understanding this effect. nih.govplos.orgnih.gov By introducing a thiazolidine ring, the peptide backbone is forced into a kinked conformation that disfavors the extended β-strand structures necessary for the formation of β-sheet aggregates. chempep.compeptide.compeptide.com

Computational approaches to study aggregation propensity often involve coarse-grained models or multi-peptide molecular dynamics simulations. nih.gov These models can predict "hot spots" for aggregation within a peptide sequence and assess how the introduction of a pseudoproline can mask these regions. The presence of the Cys(Ψ(Me,Me)pro) moiety effectively breaks the hydrogen bonding patterns that lead to inter-chain association, thereby increasing the solubility of the peptide. chempep.compeptide.com

Modeling of peptide folding pathways shows that the conformational constraints imposed by the pseudoproline can direct the folding process, for instance, by pre-organizing a peptide chain for cyclization. peptide.com The stabilized kink can act as a nucleation point for specific turns or prevent the formation of off-pathway aggregated states.

Table 3: Predicted Effects of Cys(Ψ(Me,Me)pro) Incorporation on Peptide Properties based on Computational Models

Peptide PropertyStandard PeptidePeptide with Cys(Ψ(Me,Me)pro)Rationale from Computational Models
β-Sheet Propensity High (sequence dependent)LowThiazolidine ring induces a backbone "kink," disrupting β-strand formation. chempep.compeptide.com
Aggregation Propensity HighLowDisruption of inter-chain hydrogen bonding prevents self-assembly into aggregates. nih.gov
Solubility in Synthesis LowHighEnhanced solvation of the peptide chain due to reduced aggregation. chempep.compeptide.com
Cis/Trans Isomer Ratio Predominantly transIncreased cis populationThe steric environment of the pseudoproline ring lowers the energy difference between cis and trans isomers. nih.govacs.org

Future Directions and Emerging Research in Pseudoproline Chemistry

Design and Synthesis of Advanced Pseudoproline Derivatives

The success of existing pseudoproline dipeptides has spurred further research into developing advanced derivatives with enhanced or novel properties. These efforts are primarily focused on expanding the chemical diversity of pseudoprolines to tailor their conformational effects and on creating fluorinated versions for more precise control over peptide structure.

Exploration of Expanded Chemical Diversity for Tailored Properties

The development of new pseudoproline derivatives with varied heteroatoms is a promising area of research. Introducing elements like silicon or selenium in place of oxygen or sulfur could further modulate the conformational properties of the peptide backbone. chempep.com This expanded chemical diversity would provide a larger toolkit for peptidomimetic design, allowing for the fine-tuning of peptide structures to achieve desired biological activities and pharmacokinetic profiles.

The synthesis of pseudoproline dipeptides can be achieved through two main approaches: the in situ acylation of pre-formed oxazolidines or thiazolidines, or the post-insertion formation of the ring system within a dipeptide. wikipedia.org While in situ acylation can be challenging due to the low nucleophilicity of the pseudoproline nitrogen, the direct insertion method has proven more versatile. wikipedia.org The choice of the aldehyde or ketone used to form the ring system also contributes to the diversity of available pseudoprolines. For instance, cysteine-based pseudoprolines can be derived from dimethoxybenzaldehyde, resulting in derivatives like Fmoc-Xaa-Cys(ΨDmp,HPro)-OH. merckmillipore.com

Derivative Type
Silicon-containing PseudoprolinesSelenium-containing PseudoprolinesVaried Aldehyde/Ketone Derivatives

Development of Fluorinated Pseudoprolines for Enhanced Conformational Control

Fluorinated pseudoprolines are emerging as powerful tools for precise conformational control within peptides. The introduction of fluorine atoms, with their strong electron-withdrawing properties, can significantly influence the puckering of the pseudoproline ring and the cis/trans isomerization of the preceding peptide bond. researchgate.net For example, trifluoromethyl-substituted oxazolidine-based pseudoprolines (CF3-ΨPro) have demonstrated the ability to switch the cis peptide bond population from 0% to 100% in dipeptides. researchgate.net This level of control is crucial for stabilizing specific secondary structures, such as β-turns. researchgate.net

The synthesis of fluorinated pseudoprolines has been successfully achieved, and their incorporation into peptides has been shown to stabilize desired conformations. researchgate.net For instance, the use of CF3-pseudoprolines can favor either the cis or trans population of a peptide bond, depending on the stereochemistry of the interacting amino acids. researchgate.net This highlights the potential of fluorinated pseudoprolines in designing peptides and proteins with enhanced stability and specific structural motifs. researchgate.net

Fluorinated Pseudoproline
researchgate.netresearchgate.netresearchgate.net

Integration of Pseudoprolines with Cutting-Edge Peptide Synthesis Technologies

The utility of pseudoproline dipeptides is further amplified when combined with modern peptide synthesis technologies. Automated platforms and flow chemistry are revolutionizing peptide production, and the integration of pseudoprolines into these systems is key to synthesizing increasingly complex and previously inaccessible peptides.

High-Throughput Screening and Automated Synthesis Platforms

Automated peptide synthesizers, which standardize the repetitive steps of SPPS, have significantly improved the efficiency and reproducibility of peptide production. americanpeptidesociety.org The integration of pseudoproline dipeptides into these automated workflows is seamless, as they are compatible with standard coupling protocols. chempep.com This combination allows for the high-throughput screening of large peptide libraries, which is invaluable for drug discovery and the development of peptide-based therapeutics. bath.ac.uk Automated platforms enable the parallel synthesis of numerous peptides, facilitating the rapid identification of lead compounds with desired activities. americanpeptidesociety.orgbath.ac.uk The use of pseudoprolines in such automated systems helps to ensure high purity and yield, even for difficult sequences. merckmillipore.com

Applications in Flow Chemistry for Continuous Peptide Production

Flow chemistry represents a paradigm shift in peptide synthesis, moving from batch processes to continuous production. acs.org This technology offers advantages in terms of efficiency, safety, and scalability. mdpi.com The application of pseudoprolines in flow chemistry systems has been successfully demonstrated, further pushing the boundaries of peptide synthesis. chempep.comacs.org While direct coupling to a pseudoproline monomer can be challenging, recent studies have shown that in situ acylation of an incorporated pseudoproline can be achieved efficiently in a flow chemistry setup. acs.org However, it is important to note that the elevated temperatures and pressures sometimes used in flow synthesis can lead to side reactions, such as the ring-opening of the oxazolidine (B1195125) or thiazolidine (B150603) ring. mdpi.comresearchgate.net Careful optimization of reaction conditions is therefore crucial when using pseudoprolines in flow chemistry. mdpi.com

Rational Design Principles for Site-Specific Pseudoproline Incorporation to Engineer Peptide Structures

The effective use of pseudoprolines relies on the strategic placement of these dipeptides within the peptide sequence. Rational design principles have been developed to guide their incorporation for optimal disruption of aggregation and engineering of specific peptide conformations. nih.govnih.gov

Key guidelines for the placement of pseudoproline dipeptides include:

Spacing: It is generally recommended to space pseudoprolines (or a pseudoproline and a natural proline) approximately 5-6 residues apart. A minimum of two amino acids should separate a pseudoproline from another pseudoproline or a proline residue. peptide.compeptide.com

Hydrophobic Regions: Inserting a pseudoproline before a hydrophobic stretch of amino acids can be particularly effective at preventing aggregation. peptide.compeptide.com

Cyclization: The kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is conducive to cyclization, often leading to increased yields and faster reaction rates. peptide.com

The ability of pseudoprolines to disrupt secondary structure formation makes them invaluable for the synthesis of "difficult" peptides that are prone to aggregation. nih.gov By carefully planning the site of incorporation based on these principles, researchers can engineer peptides with improved solubility, higher purity, and desired structural characteristics. merckmillipore.com The use of computational modeling is also becoming an increasingly important tool in the rational design of peptides, helping to predict the structural consequences of pseudoproline incorporation. nih.gov

Broader Implications of Pseudoproline Motifs in Peptidomimetic Design

The incorporation of pseudoproline motifs, such as the one found in Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH, extends far beyond facilitating peptide synthesis. These structural units are powerful tools in peptidomimetic design, which aims to develop molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. researchgate.net The unique conformational effects of pseudoprolines have significant implications for creating novel bioactive molecules and therapeutics. researchgate.netnih.gov

The fundamental challenge in bioorganic chemistry is to understand the complex relationship between the structure and function of biomolecules. researchgate.net Chemists can design synthetic models that replicate essential features of these molecules to study and influence biological processes. researchgate.net Pseudoproline derivatives, by mimicking and enhancing the natural effects of proline, serve as invaluable tools for this purpose. researchgate.net

Conformational Control and Structural Scaffolding

A primary advantage of pseudoproline motifs in peptidomimetic design is the predictable and rigid "kink" they introduce into the peptide backbone. chempep.comactivotec.com This kink is a result of the favored cis-amide bond conformation, which disrupts the formation of undesirable secondary structures like β-sheets that can lead to aggregation. chempep.comiris-biotech.de In the context of peptidomimetics, this conformational constraint is highly desirable for several reasons:

Pre-organization for Receptor Binding: By locking a portion of the peptide into a specific bioactive conformation, pseudoprolines can pre-organize the molecule for optimal interaction with its biological target. This can lead to enhanced binding affinity and specificity.

Induction of Turns: The kink introduced by a pseudoproline is structurally analogous to a β-turn, a common secondary structure motif in peptides and proteins that is often critical for molecular recognition. The ability to synthetically induce such turns is a powerful strategy in designing small molecules that can mimic the binding interface of larger proteins. nih.gov

Scaffolding for Bioactive Peptides: Pseudoprolines can act as scaffolds to correctly orient pharmacophoric residues, ensuring they are presented to the target receptor in the precise geometry required for activity.

Enhancing Physicochemical and Pharmacokinetic Properties

Natural peptides often suffer from poor metabolic stability and rapid clearance in the body, limiting their therapeutic potential. Peptidomimetic design seeks to overcome these limitations. The incorporation of pseudoproline motifs can contribute to:

Improved Solubility: Peptides containing pseudoprolines generally exhibit enhanced solubility, a critical factor not only for synthesis but also for formulation and bioavailability. chempep.compeptide.com

Increased Proteolytic Resistance: The non-natural, constrained structure of the pseudoproline ring can sterically hinder the approach of proteases, enzymes that degrade peptides. This can lead to a longer half-life in vivo.

Applications in Drug Design and Discovery

The structural and physicochemical advantages conferred by pseudoproline motifs have led to their application in the design of various therapeutic agents. nih.gov

Cyclic Peptides: The turn-inducing property of pseudoprolines is particularly beneficial in the synthesis of cyclic peptides. chempep.comiris-biotech.de By pre-organizing the linear precursor into a conformation amenable to ring closure, pseudoprolines can significantly increase the efficiency and yield of cyclization reactions. iris-biotech.depeptide.com Cyclic peptides are a well-established class of therapeutics with improved stability and cell permeability.

Modulation of Biological Activity: By systematically replacing specific amino acid pairs with pseudoproline dipeptides, researchers can fine-tune the conformational landscape of a peptide. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. researchgate.net For instance, the synthesis of RANTES (24-91), a chemokine with high aggregation propensity, was made more efficient through the use of pseudoproline dipeptides. chempep.com

Tackling "Difficult Sequences": The ability of pseudoprolines to disrupt aggregation has enabled the synthesis and study of peptides that were previously considered intractable, including those with highly hydrophobic or aggregation-prone sequences often found in membrane proteins. chempep.commerckmillipore.com The successful synthesis of a 54-amino-acid fragment of caveolin-1 (B1176169) by optimizing pseudoproline placement highlights this capability. chempep.com

The table below summarizes the key impacts of pseudoproline motifs on peptide characteristics relevant to peptidomimetic design.

Feature InfluencedImplication in Peptidomimetic DesignResearch Finding
Conformation Induces a "kink" in the peptide backbone, favoring a cis-amide bond. chempep.comiris-biotech.deMimics β-turns, pre-organizing the peptide for enhanced receptor binding.
Secondary Structure Disrupts interchain hydrogen bonding and prevents β-sheet formation. chempep.comiris-biotech.dePrevents aggregation and allows for the synthesis of previously inaccessible peptide sequences. chempep.com
Solubility Increases the solubility of the peptide chain in common solvents. chempep.compeptide.comImproves handling during synthesis, purification, and formulation of the final compound. merckmillipore.com
Cyclization Facilitates head-to-tail cyclization by bringing peptide termini into proximity. nih.goviris-biotech.deIncreases yields and reaction rates for the synthesis of cyclic peptides, a class of molecules with high therapeutic potential. chempep.com
Stability C-terminal pseudoprolines can prevent epimerization during fragment coupling. iris-biotech.depeptide.comEnhances the stereochemical purity of complex synthetic peptides.

Q & A

What is the role of the Fmoc and Boc protecting groups in Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH during peptide synthesis?

Answer:
The Fmoc group (9-fluorenylmethyloxycarbonyl) protects the α-amino group of the lysine residue during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to allow sequential coupling of amino acids. The Boc group (tert-butyloxycarbonyl) protects the ε-amino side chain of lysine, preventing unwanted side reactions during synthesis. Boc is stable under Fmoc deprotection conditions but requires strong acids (e.g., TFA) for cleavage. This orthogonal protection strategy enables selective modification of lysine residues in complex peptides .

How can pseudoproline dipeptides like Cys(Psi(Me,Me)pro) improve synthesis efficiency?

Answer:
The Cys(Psi(Me,Me)pro) moiety introduces a kinked conformation into the peptide backbone, reducing aggregation during SPPS. This is critical for synthesizing hydrophobic or β-sheet-prone sequences. Pseudoprolines are incorporated as dipeptide building blocks (e.g., Ser(ψMe,Me)pro) and are converted to native residues during final TFA cleavage. For optimal results:

  • Use 1.5–2.0 equivalents of pseudoproline dipeptides.
  • Pre-activate with coupling reagents like HATU/HOAt or PyOxim.
  • Monitor resin swelling to ensure solvent accessibility.
    This method has been validated in SPPS of β-defensin analogs and other aggregation-prone peptides .

What analytical methods are recommended for verifying purity and structural integrity post-synthesis?

Answer:

  • HPLC : Use reversed-phase C18 columns with gradients of 0.1% TFA in water/acetonitrile to assess purity (≥98% recommended for research use).
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., observed vs. calculated mass for intermediates like this compound, MW ~595.69).
  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 verifies stereochemistry and absence of side products (e.g., lactamization or oxidation).
  • Chiral HPLC : Ensures enantiomeric purity (>99.8% for critical residues).
    These methods align with quality control protocols for Fmoc-protected amino acids .

How should researchers troubleshoot unexpected cyclization or side reactions during synthesis?

Answer:
Unexpected cyclization (e.g., lactam formation at lysine residues) can occur due to premature deprotection or improper coupling order. Mitigation strategies include:

  • Dual protection : Use orthogonal groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) for lysine side chains, which can be removed with hydrazine without affecting Fmoc.
  • Resin choice : Switch to ChemMatrix or HMPA resins for better solvation of hydrophobic sequences.
  • Coupling sequence : Incorporate sensitive residues (e.g., Cys) later in the synthesis to minimize exposure to repetitive deprotection steps.
    These approaches resolved cyclization issues in lantibiotic analogs and complex peptidomimetics .

What solvent systems are optimal for dissolving this compound in SPPS?

Answer:

  • Stock solutions : Prepare in anhydrous DMF or DCM (10–20 mM). Avoid DMSO unless necessary, as it may accelerate Fmoc cleavage.
  • In vitro solubility : For cleavage/deprotection, use TFA/water/triisopropylsilane (95:2.5:2.5 v/v) with 0.5% phenol as a scavenger.
  • Precipitation : After cleavage, precipitate peptides in cold diethyl ether and centrifuge at 7000 RPM (4°C).
    These protocols are consistent with SPPS workflows for Fmoc-protected pseudoproline dipeptides .

How does the Cys(Psi(Me,Me)pro) modification impact disulfide bond formation?

Answer:
The pseudoproline moiety temporarily disrupts the peptide backbone, reducing steric hindrance during oxidative folding. Post-synthesis:

  • Remove the Psi(Me,Me)pro group during TFA cleavage to regenerate native Cys.
  • Use iodine or air oxidation in ammonium bicarbonate buffer (pH 8.0) for controlled disulfide formation.
  • Monitor reaction progress with Ellman’s assay (free thiol quantification).
    This method was critical in synthesizing selenocysteine-containing defensins with correct diselenide bonds .

What are the key considerations for scaling up synthesis of peptides containing this compound?

Answer:

  • Coupling efficiency : Use a 2.5–3.0 molar excess of this compound and pre-activate with DIC/HOAt for 5 minutes before resin addition.
  • Resin loading : Optimize resin substitution (0.2–0.4 mmol/g) to prevent overcrowding.
  • Quality control : Perform mid-synthesis cleavage tests (1–2 mg resin) to identify truncations early.
    These steps are validated in large-scale syntheses of protease inhibitors and fluorescently labeled peptides .

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